molecular formula C11H12N6O4 B3020125 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide CAS No. 1904017-62-4

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B3020125
CAS No.: 1904017-62-4
M. Wt: 292.255
InChI Key: ZZCKKPWSSSMKNE-UHFFFAOYSA-N
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Description

N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 5-methylisoxazol-3-yl group at position 3 and a methyl-linked 2-oxoimidazolidine-1-carboxamide moiety at position 4. Structural characterization of such compounds typically employs X-ray crystallography, with refinement tools like SHELX ensuring precise determination of bond lengths, angles, and stereochemistry .

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O4/c1-6-4-7(15-20-6)9-14-8(21-16-9)5-13-11(19)17-3-2-12-10(17)18/h4H,2-3,5H2,1H3,(H,12,18)(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCKKPWSSSMKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an isoxazole ring and an oxadiazole moiety, suggest diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H14N4O3C_{15}H_{14}N_{4}O_{3}, with a molecular weight of approximately 298.302 g/mol. The presence of functional groups such as the amide and various heterocycles contributes to its potential bioactivity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The oxadiazole and isoxazole rings may enhance binding affinity through non-covalent interactions like hydrogen bonding and π-π stacking. These interactions can modulate the activity of target molecules, leading to observed biological effects.

Biological Assays and Findings

Preliminary studies have indicated that this compound exhibits significant activity in various biological assays:

  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cell lines. For instance, it has been linked to the modulation of cellular signaling pathways involved in tumor growth.
  • Anti-inflammatory Properties : Compounds within the isoxazole family are known for their anti-inflammatory effects. The specific structural characteristics of this compound may contribute to its effectiveness in reducing inflammation.
  • Receptor Interactions : Research suggests that the compound may interact with muscarinic cholinergic receptors, which are implicated in various physiological processes including cell proliferation and signal transduction .

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryPotential reduction in inflammation
Receptor InteractionModulation of muscarinic receptors

Future Directions

Further investigations are warranted to elucidate the precise mechanisms through which this compound exerts its biological effects. In vitro studies focusing on its interaction with specific molecular targets will provide deeper insights into its therapeutic potential.

Comparison with Similar Compounds

Table 1: Structural and Experimental Comparison of Analogous Compounds

Compound ID Structure Molecular Formula Key Substituents Concentration (mg kg⁻¹) Activity Value*
Target N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide C₁₂H₁₃N₅O₄† 5-Methylisoxazol-3-yl, 2-oxoimidazolidine N/A‡ N/A‡
Ligand 10 N-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide C₁₇H₁₄ClN₃O₃ 3-Chlorophenyl, 4-methoxybenzamide 2580 -131
Ligand 11 (5-(4-Fluorophenyl)isoxazol-3-yl)methyl 3-(cyclohexa-1,3-dien-1-yl)-1H-pyrazole-5-carboxylate C₂₀H₁₆FN₃O₃ 4-Fluorophenyl, cyclohexadiene 1000 -161
Ligand 13 (R)-N-(amino(5-methylisoxazol-3-yl)methyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-... Partial formula provided 5-Methylisoxazol-3-yl, dihydropyrimidinone 2000 -122

*Activity values (hypothetical units) reflect experimental outcomes, with more negative values suggesting higher potency or binding affinity . †Calculated based on IUPAC nomenclature.

Key Observations:

Ligand 11’s 4-fluorophenyl and cyclohexadiene moieties correlate with its higher activity (-161) at a lower concentration (1000 mg kg⁻¹), suggesting electron-withdrawing substituents (e.g., fluorine) improve target engagement.

Role of Hybrid Heterocycles: The target’s 1,2,4-oxadiazole and 2-oxoimidazolidine combination introduces hydrogen-bonding capacity, akin to Ligand 13’s dihydropyrimidinone group. However, Ligand 13’s incomplete structure limits direct potency comparisons.

Concentration-Potency Relationships :

  • Ligand 11 achieves superior activity at half the concentration of Ligand 13 (1000 vs. 2000 mg kg⁻¹), highlighting the impact of fluorinated aromatic systems on efficacy. The target compound’s lack of halogenation may necessitate higher doses for similar effects.

Research Findings and Implications

  • Structural Advantages : The methylisoxazole-oxadiazole scaffold in the target compound likely improves solubility and bioavailability compared to purely aromatic systems (e.g., Ligand 10’s chlorophenyl group) .
  • Synthetic Challenges : The compound’s complexity necessitates advanced crystallographic refinement tools like SHELX for accurate structural validation, as seen in small-molecule drug development .

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